N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide
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Overview
Description
(Dimethylamino)methylene-thiourea is a chemical compound with the molecular formula C23H23N3S and a molecular weight of 373.51 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a methylene bridge, and a triphenylmethyl group attached to a thiourea moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (dimethylamino)methylene-thiourea typically involves the reaction of triphenylmethyl chloride with thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for (dimethylamino)methylene-thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)methylene-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(Dimethylamino)methylene-thiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of (dimethylamino)methylene-thiourea involves its ability to form stable radicals and interact with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: A hydrocarbon with a similar triphenylmethyl group but lacking the thiourea moiety.
Triphenylmethyl chloride: A precursor in the synthesis of (dimethylamino)methylene-thiourea.
Thiourea: A simpler compound containing the thiourea moiety but without the triphenylmethyl group.
Uniqueness
(Dimethylamino)methylene-thiourea is unique due to its combination of a dimethylamino group, a methylene bridge, and a triphenylmethyl group attached to a thiourea moiety. This structure imparts specific chemical reactivity and stability, making it valuable in various research applications .
Properties
IUPAC Name |
1-(dimethylaminomethylidene)-3-tritylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUUCAFBLKFHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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